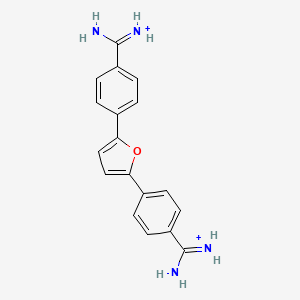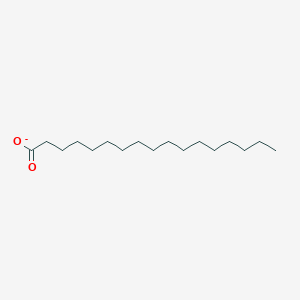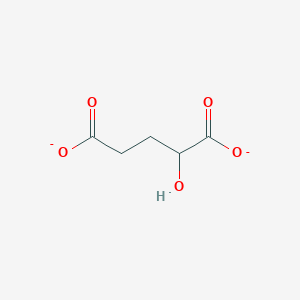
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene
Übersicht
Beschreibung
The description of a chemical compound includes its molecular formula, structure, and common uses. It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It may involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the compound and the bonds between them. Tools like X-ray crystallography and NMR spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can help predict its behavior in different environments or its usefulness in further chemical reactions .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity. These properties can help predict how the compound will behave under different conditions .Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Group in Caging Technology
“4,5-Dimethoxy-2-nitrobenzyl bromide” is widely used as a photolabile protecting group in caging technology. This application involves the temporary modification of a molecule’s reactive sites until they are exposed to light, which then releases the protected functional groups. This compound is particularly useful in developing pro-drugs that can be activated by light at specific locations, allowing for targeted drug delivery and activation .
Synthesis of Heterocycles
The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Heterocycles are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The bromomethyl group in “4,5-Dimethoxy-2-nitrobenzyl bromide” can undergo various nucleophilic substitutions to form diverse heterocyclic structures .
Controlled Radical Polymerization
In polymer science, “4,5-Dimethoxy-2-nitrobenzyl bromide” is employed in controlled radical polymerization processes. It acts as an initiator to control the growth of polymer chains, resulting in polymers with desired properties and molecular weights. This is particularly important in creating materials with specific characteristics for industrial applications .
Organic Synthesis and Pharmaceutical Intermediates
As an intermediate in organic synthesis, this compound is used to prepare various pharmaceutical agents. Its reactivity allows for the construction of complex molecules that are essential in the development of new drugs. It’s also used in the synthesis of compounds with potential therapeutic applications .
Alkylating Agent in Peptide Synthesis
In peptide synthesis, “4,5-Dimethoxy-2-nitrobenzyl bromide” is utilized as an alkylating agent. It introduces the bromomethyl group into peptides, which can be further modified or used to study peptide interactions and functions. This application is significant in the field of biochemistry and drug design.
Photochemical Protecting Groups in Organic Synthesis
This compound is also used as a photochemical protecting group in organic synthesis. It protects functional groups such as alcohols and amines from unwanted reactions during the synthetic process. Upon exposure to light, the protecting group is removed, revealing the functional group and allowing for further chemical transformations .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKFEYNZISYRRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201579 | |
| Record name | 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene | |
CAS RN |
53413-67-5 | |
| Record name | 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053413675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dimethoxy-2-nitrobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene function as a photolabile protecting group for chemical synthesis?
A1: 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene, also known as 4,5-Dimethoxy-2-nitrobenzyl bromide, acts as a photolabile protecting group (PLPG) due to its responsiveness to UV light. This compound can be attached to specific functional groups, such as the hydroxamic acid group, effectively blocking their activity. Upon exposure to UV-A light (350 nm), the bond connecting the compound to the protected group breaks, releasing the active molecule.
Q2: Beyond its use in synthesizing photolabile compounds, are there other applications of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene in material science?
A: While the provided research [, ] primarily highlights the use of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene as a photolabile protecting group, its application extends to material science, particularly in developing photosensitive polymers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4-difluorophenyl)-2-methyl-N-[2-(4-morpholinyl)ethyl]-5-benzimidazolecarboxamide](/img/structure/B1228967.png)
![N-[2-(dipropylamino)ethyl]-4-methyl-2-furo[3,2-c]quinolinecarboxamide](/img/structure/B1228968.png)

![4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1228970.png)









